

# Spectroscopic data interpretation of 4-methylbenzyl methyl ketone (NMR, IR, MS)

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## Compound of Interest

Compound Name: 4-Methylphenylacetone

Cat. No.: B1295304

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An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-methylbenzyl methyl ketone

For Researchers, Scientists, and Drug Development Professionals

## Introduction

4-methylbenzyl methyl ketone, systematically named 4-(4-methylphenyl)butan-2-one, is a ketone of interest in various chemical and pharmaceutical contexts. Its structural elucidation is fundamental for quality control, reaction monitoring, and characterization in research and development. This guide provides a comprehensive interpretation of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a complete profile for unambiguous identification.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for 4-(4-methylphenyl)butan-2-one.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.14	Singlet	3H	H-1 (CH <sub>3</sub> of acetyl group)
2.32	Singlet	3H	H-1' (CH <sub>3</sub> on aromatic ring)
2.76	Triplet	2H	H-3 (CH <sub>2</sub> adjacent to carbonyl)
2.89	Triplet	2H	H-4 (Benzylic CH <sub>2</sub> )
7.12	AA'BB' System	4H	H-2', H-3' (Aromatic protons)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
21.0	Primary (CH <sub>3</sub> )	C-1' (Aromatic CH <sub>3</sub> )
29.9	Primary (CH <sub>3</sub> )	C-1 (Acetyl CH <sub>3</sub> )
29.9	Secondary (CH <sub>2</sub> )	C-4 (Benzylic CH <sub>2</sub> )
45.3	Secondary (CH <sub>2</sub> )	C-3 (Methylene)
128.5	Tertiary (CH)	C-2' (Aromatic)
129.2	Tertiary (CH)	C-3' (Aromatic)
135.7	Quaternary	C-4' (Aromatic, C-CH <sub>3</sub> )
137.9	Quaternary	C-1'' (Aromatic, C-alkyl)
208.1	Quaternary	C-2 (Carbonyl C=O)

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
2925	Strong	C-H Stretch	Alkyl (CH <sub>2</sub> , CH <sub>3</sub> )
1718	Strong, Sharp	C=O Stretch	Ketone
1516	Medium	C=C Stretch	Aromatic Ring
815	Strong	C-H Bend	p-Disubstituted Aromatic

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
162	30	[M] <sup>+</sup> (Molecular Ion)
147	5	[M - CH <sub>3</sub> ] <sup>+</sup>
105	100	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup> (p-methylbenzyl cation)
91	40	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
58	20	[C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup> (McLafferty rearrangement product)
43	65	[CH <sub>3</sub> CO] <sup>+</sup> (Acylium ion)

## Data Interpretation and Structural Elucidation

The combined spectroscopic data provides definitive evidence for the structure of 4-(4-methylphenyl)butan-2-one.

- IR Spectroscopy: The strong, sharp absorption at 1718 cm<sup>-1</sup> is characteristic of a saturated ketone carbonyl (C=O) group.<sup>[1]</sup> The peak at 1516 cm<sup>-1</sup> indicates an aromatic ring, and the strong band at 815 cm<sup>-1</sup> is highly indicative of para (1,4) disubstitution on that ring. Aliphatic C-H stretching is observed at 2925 cm<sup>-1</sup>.

- **$^1\text{H}$  NMR Spectroscopy:** The spectrum shows five distinct signals. The two singlets at 2.14 and 2.32 ppm integrate to three protons each, corresponding to the acetyl methyl group and the aromatic methyl group, respectively. Two triplets at 2.76 and 2.89 ppm, each integrating to two protons, represent the two methylene groups ( $-\text{CH}_2-\text{CH}_2-$ ), confirming the butane chain. The signal cluster around 7.12 ppm, integrating to four protons, represents the four protons on the para-substituted aromatic ring.
- **$^{13}\text{C}$  NMR Spectroscopy:** The spectrum displays nine distinct carbon signals, consistent with the molecular structure. The signal at 208.1 ppm is characteristic of a ketone carbonyl carbon.<sup>[1]</sup> The signals at 21.0 and 29.9 ppm correspond to the two non-equivalent methyl carbons. The two methylene carbons appear at 29.9 and 45.3 ppm. The four signals in the aromatic region (128-138 ppm) confirm the substituted benzene ring.
- **Mass Spectrometry:** The molecular ion peak  $[\text{M}]^+$  appears at  $m/z$  162, confirming the molecular weight of  $\text{C}_{11}\text{H}_{14}\text{O}$ . The base peak at  $m/z$  105 is due to the very stable p-methylbenzyl cation, formed by cleavage of the bond between C3 and C4. The peak at  $m/z$  43 corresponds to the acylium ion  $[\text{CH}_3\text{CO}]^+$ . A significant peak at  $m/z$  58 suggests a McLafferty rearrangement, a characteristic fragmentation for ketones with a gamma-hydrogen.

## Visualization of Key Pathways and Workflows

### Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for 4-(4-methylphenyl)butan-2-one under electron ionization.

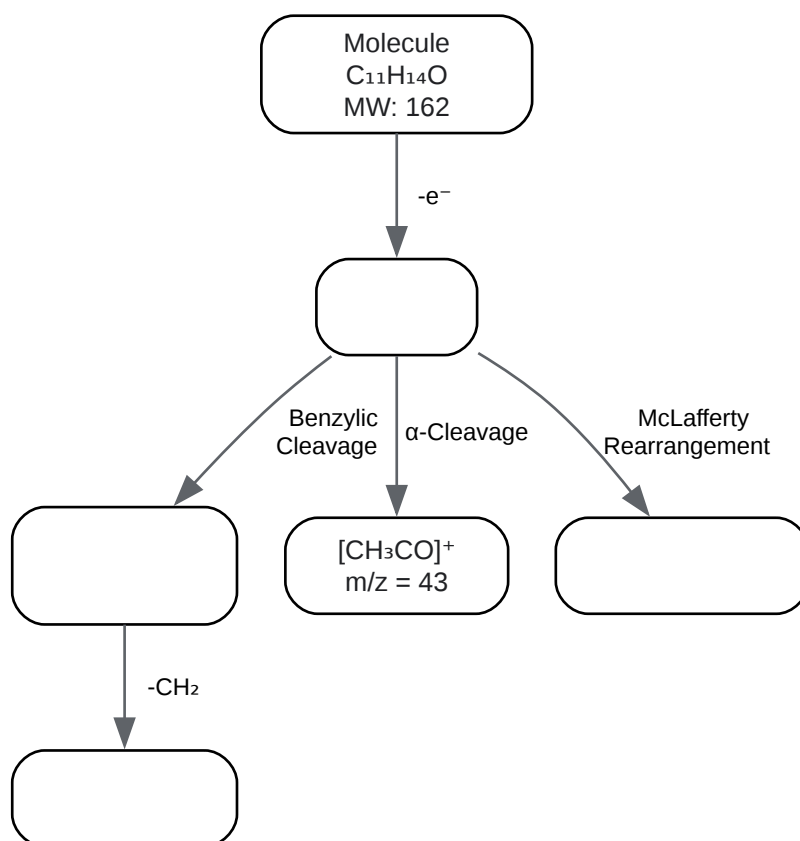


Figure 1: Proposed MS Fragmentation of 4-(4-methylphenyl)butan-2-one

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Caption: Proposed MS Fragmentation of 4-(4-methylphenyl)butan-2-one

## Integrated Spectroscopic Interpretation Workflow

This diagram outlines the logical workflow for deducing the molecular structure from the combined spectroscopic data.

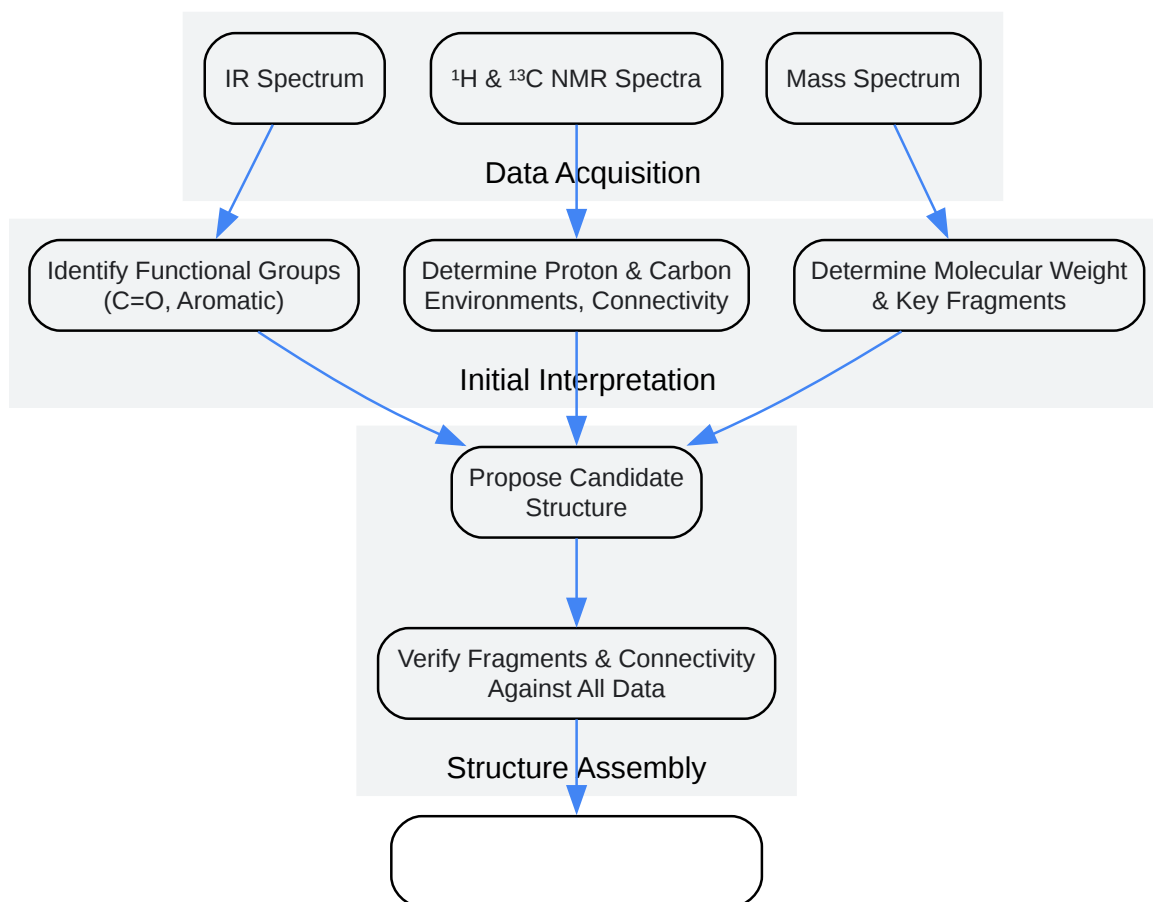


Figure 2: Workflow for Spectroscopic Structure Elucidation

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Caption: Workflow for Spectroscopic Structure Elucidation

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of 4-(4-methylphenyl)butan-2-one in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz (or higher) spectrometer.
- $^1\text{H}$  NMR Parameters: A standard  $^1\text{H}$  acquisition may use a  $30^\circ$  pulse angle, a relaxation delay of 1 second, and 16 scans.
- $^{13}\text{C}$  NMR Parameters: A standard proton-decoupled  $^{13}\text{C}$  spectrum may be acquired with a  $45^\circ$  pulse angle, a relaxation delay of 2 seconds, and an accumulation of 1024 scans to achieve adequate signal-to-noise.
- Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for  $^1\text{H}$ , 1.0 Hz for  $^{13}\text{C}$ ) and Fourier transformation. Phase and baseline correct the resulting spectra. Calibrate the  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the TMS signal at 0.00 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As 4-(4-methylphenyl)butan-2-one is a liquid at room temperature, a neat spectrum can be obtained. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Background Collection: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Collect a background spectrum to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ .
- Sample Analysis: Place the prepared salt plate assembly in the sample holder.
- Acquisition: Acquire the spectrum over a range of  $4000\text{--}400\text{ cm}^{-1}$ . Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.

- **Sample Introduction:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Inject 1  $\mu$ L of the solution into the GC.
- **GC Separation:** Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm). A typical temperature program starts at 50°C, holds for 2 minutes, then ramps at 10°C/min to 250°C.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source. Ionize the molecules using a standard electron energy of 70 eV.<sup>[2][3]</sup>
- **Mass Analysis:** Scan a mass range of m/z 40-400 using a quadrupole or ion trap mass analyzer.
- **Data Analysis:** Identify the peak corresponding to 4-(4-methylphenyl)butan-2-one in the total ion chromatogram and analyze its corresponding mass spectrum. Compare the fragmentation pattern with spectral libraries and theoretical fragmentation pathways for confirmation.

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